molecular formula C21H25NO4 B13506170 3-{[(Benzyloxy)carbonyl]amino}-3-(4-tert-butylphenyl)propanoic acid

3-{[(Benzyloxy)carbonyl]amino}-3-(4-tert-butylphenyl)propanoic acid

Cat. No.: B13506170
M. Wt: 355.4 g/mol
InChI Key: KSGDCWHUYBTBKM-UHFFFAOYSA-N
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Description

3-{[(Benzyloxy)carbonyl]amino}-3-(4-tert-butylphenyl)propanoic acid is a synthetic organic compound with a complex structure It is characterized by the presence of a benzyloxycarbonyl group, an amino group, and a tert-butylphenyl group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(Benzyloxy)carbonyl]amino}-3-(4-tert-butylphenyl)propanoic acid typically involves multiple steps, starting from readily available starting materialsThe final step involves the deprotection of the Cbz group to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar steps as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of automated synthesis equipment and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-{[(Benzyloxy)carbonyl]amino}-3-(4-tert-butylphenyl)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify certain functional groups.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

3-{[(Benzyloxy)carbonyl]amino}-3-(4-tert-butylphenyl)propanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-{[(Benzyloxy)carbonyl]amino}-3-(4-tert-butylphenyl)propanoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, allowing selective reactions at other sites on the molecule. The tert-butylphenyl group can influence the compound’s binding affinity and specificity for certain enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the benzyloxycarbonyl and tert-butylphenyl groups in 3-{[(Benzyloxy)carbonyl]amino}-3-(4-tert-butylphenyl)propanoic acid makes it unique. These groups confer specific chemical properties, such as increased stability and selective reactivity, which are valuable in various research and industrial applications .

Biological Activity

3-{[(Benzyloxy)carbonyl]amino}-3-(4-tert-butylphenyl)propanoic acid, also known by its CAS number 2060028-72-8, is a synthetic compound with potential applications in medicinal chemistry. This article aims to explore its biological activity, including its mechanism of action, interactions with biological targets, and implications for therapeutic use.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C23H29NO4
  • Molecular Weight : 383.48 g/mol
  • Structure : It features a benzyloxycarbonyl group and a tert-butylphenyl moiety, which are significant for its biological interactions.

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities, particularly in the context of enzyme inhibition and receptor binding.

The compound's mechanism of action is likely related to its ability to interact with specific enzymes or receptors. Studies suggest that it may act as an inhibitor or modulator of certain biological pathways, which could be beneficial in treating various conditions.

Interaction Studies

Interaction studies are crucial for understanding the binding affinity of this compound to biological targets. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can be employed to evaluate these interactions.

Binding Affinity

Preliminary data indicate that the compound may have a significant binding affinity for certain enzymes involved in metabolic pathways. This suggests potential therapeutic applications in diseases where these enzymes play a critical role.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds can provide insights into the unique biological activity of this compound. Below is a table summarizing key features of related compounds:

Compound NameChemical FormulaKey Features
3-{[(Tert-butoxy)carbonyl]amino}-3-(4-tert-butylphenyl)-2,2-dimethylpropanoic acidC23H31NO4Contains tert-butoxy instead of benzyloxy
3-(Benzyloxy)-2,2-dimethylpropanoic acidC17H25NO4Lacks amino and tert-butylphenyl groups
3-{[(Benzyloxy)carbonyl]amino}-4-{[tert-butyl(dimethyl)silyl]oxy}-2-methylbutanoic acidC25H39NO5Incorporates silyl ether functionality

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in cancer therapy and other areas:

  • Cancer Treatment : Research has shown that compounds similar in structure can enhance drug delivery systems targeting cancer cells. For instance, studies on boronated drugs have demonstrated improved cellular uptake and retention compared to traditional therapies .
  • Enzyme Inhibition : Investigations into enzyme inhibitors have revealed that modifications in the structure can significantly impact efficacy. The benzyloxycarbonyl group may enhance the compound's ability to inhibit specific enzymes involved in tumor metabolism .

Properties

Molecular Formula

C21H25NO4

Molecular Weight

355.4 g/mol

IUPAC Name

3-(4-tert-butylphenyl)-3-(phenylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C21H25NO4/c1-21(2,3)17-11-9-16(10-12-17)18(13-19(23)24)22-20(25)26-14-15-7-5-4-6-8-15/h4-12,18H,13-14H2,1-3H3,(H,22,25)(H,23,24)

InChI Key

KSGDCWHUYBTBKM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(CC(=O)O)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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